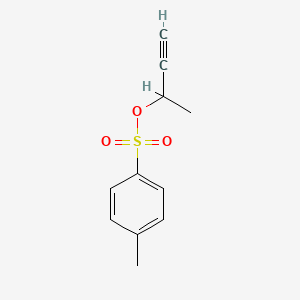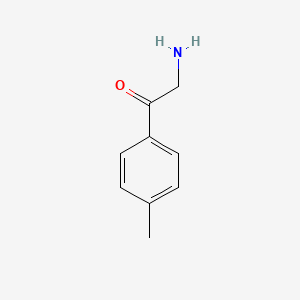
对甲苯磺酸 1-丁炔-3-基酯
描述
Synthesis Analysis
The synthesis of esters, including p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, can be efficiently conducted using p-toluenesulfonic acid as a catalyst. For instance, studies have demonstrated the use of p-toluenesulfonic acid in promoting the esterification process, enabling the condensation of carboxylic acids and alcohols under mild conditions. This approach is highly selective towards the substrates and operates at ambient temperature, highlighting its effectiveness in synthesis processes (Sattenapally, Wang, Liu, & Gao, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, and their interactions, have been extensively studied. For example, the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid yields complex structures that have been characterized by X-ray crystal analysis and multinuclear NMR, providing insights into their molecular configurations (Eychenne-Baron et al., 2000).
Chemical Reactions and Properties
p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is involved in various chemical reactions, showcasing its versatility. The compound has been used as a catalyst in the synthesis of esters under ultrasound, indicating its role in facilitating eco-friendly synthesis methods. These reactions proceed with good yields under mild conditions, emphasizing the compound's efficiency in catalysis and its contribution to green chemistry (Pacheco et al., 2014).
Physical Properties Analysis
The physical properties of p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, such as solubility, melting point, and stability, are critical for its application in synthesis. While specific studies on these properties were not identified in the current search, the general behavior of esters and catalysts like p-toluenesulfonic acid in synthesis reactions provides a basis for understanding the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, including reactivity, selectivity, and the ability to act as a catalyst in organic reactions, are well-documented. Its use in esterification reactions and as a catalyst for the synthesis of complex organic compounds highlights its importance in chemical synthesis. The compound's role in facilitating reactions under mild conditions and its selectivity towards specific substrates underscore its valuable chemical properties (Sattenapally et al., 2013).
科学研究应用
Organic Transformations
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : p-TSA is used to catalyze organic transformations, which is an active area of research for developing efficient synthetic methodologies . It is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation .
- Results and Outcomes : The use of p-TSA in organic transformations often results in high yields and selectivity. It also enables the synthesis of many important structural scaffolds without any hazardous metals .
Bio-Based Wood Adhesives
- Scientific Field : Polymer Science
- Application Summary : p-Toluenesulfonic acid (PTSA) is being explored as a promising acid catalyst for sucrose-based adhesives .
- Methods and Procedures : The curing behavior of sucrose with PTSA (Suc-PTSA) was studied. The thermal analysis results showed that the thermal properties of sucrose decreased significantly with the addition of PTSA .
- Results and Outcomes : PTSA has the potential to cure sucrose more efficiently and at lower temperatures than previous sucrose-based adhesives .
Hydrolysis of Waste Polyethylene Terephthalate (PET)
- Scientific Field : Green Chemistry
- Application Summary : p-TSA is used as an acid catalyst for the hydrolysis of waste PET under relatively mild conditions . This process is environmentally friendly and cost-effective compared to traditional methods that use strong acids or alkalis .
- Methods and Procedures : The study describes the use of concentrated p-TSA for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . The used PTSA was easily recovered from the filtrate after TPA collection using simple concentration and crystallization technologies .
- Results and Outcomes : The recovered PTSA still maintained excellent catalytic efficiency for PET hydrolysis after five consecutive cycles . Furthermore, the kinetics of the reaction confirmed that the PET hydrolysis catalyzed by concentrated PTSA conforms to a first-order reaction with a relatively low apparent activation energy of 76.4–125.4 kJ mol −1 .
Esterification Reactions
- Scientific Field : Organic Chemistry
- Application Summary : p-TSA is often used as a catalyst in esterification reactions, which are key in producing a wide range of chemicals, including pharmaceuticals, fragrances, and polymers .
- Methods and Procedures : In an esterification reaction, an alcohol and a carboxylic acid are reacted in the presence of a catalytic amount of p-TSA. The reaction is typically carried out at elevated temperatures .
- Results and Outcomes : The use of p-TSA in esterification reactions can lead to high yields and selectivity. It also allows for the reaction to be carried out under milder conditions compared to other acid catalysts .
Production of Biodiesel
- Scientific Field : Green Chemistry
- Application Summary : p-TSA can be used as a catalyst in the transesterification reaction used to produce biodiesel from vegetable oils .
- Methods and Procedures : In the production of biodiesel, vegetable oil is reacted with methanol in the presence of p-TSA. The reaction is typically carried out at elevated temperatures .
安全和危害
p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
属性
IUPAC Name |
but-3-yn-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRDBUBKBUYLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluenesulfonic Acid 1-Butyn-3-yl Ester | |
CAS RN |
53487-52-8 | |
| Record name | but-3-yn-2-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)









